2-(7-Chloro-2-naphthyridin-1,8-yl)isoindolin-1-yl-4-acetamidobutyrate
Description
Properties
CAS No. |
151602-19-6 |
|---|---|
Molecular Formula |
C22H19ClN4O4 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
[2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxo-1H-isoindol-1-yl] 4-acetamidobutanoate |
InChI |
InChI=1S/C22H19ClN4O4/c1-13(28)24-12-4-7-19(29)31-22-16-6-3-2-5-15(16)21(30)27(22)18-11-9-14-8-10-17(23)25-20(14)26-18/h2-3,5-6,8-11,22H,4,7,12H2,1H3,(H,24,28) |
InChI Key |
ARJSFKAHCUBBQS-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCC(=O)OC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl |
Canonical SMILES |
CC(=O)NCCCC(=O)OC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl |
Synonyms |
2-(7-chloro-2-naphthyridin-1,8-yl)isoindolin-1-yl-4-acetamidobutyrate RP 60503 RP 60503, (-)-isomer RP-60503 |
Origin of Product |
United States |
Chemical Reactions Analysis
RP 60503 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not specified.
Reduction: Reduction reactions can be performed using common reducing agents.
Scientific Research Applications
RP 60503 has been extensively studied for its anxiolytic and anticonvulsant properties. It has shown high affinity for the benzodiazepine binding site on the gamma-aminobutyric acid A receptor in rat cerebrocortical membranes . The compound has been used in various rodent models to predict anxiolytic drug action, including the Geller-Seifter conflict paradigm and the elevated plus maze . Its low sedative and myorelaxant effects make it a promising candidate for further research in anxiety disorders .
Mechanism of Action
RP 60503 acts as a gamma-aminobutyric acid A receptor agonist. It binds to the benzodiazepine binding site on the receptor, enhancing the inhibitory effects of gamma-aminobutyric acid. This leads to increased chloride ion influx, hyperpolarizing the neuron and reducing neuronal excitability . The compound’s partial agonist activity results in potent anxiolytic and anticonvulsant effects with minimal sedative properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with two classes of bioactive molecules:
- 3-Substituted-4(3H)-quinazolinone derivatives (Bartoli et al., 1998): These antifungal agents feature a nitrogen-rich bicyclic core, akin to the naphthyridine moiety in the target compound. Key differences include the presence of a quinazolinone ring system and a 2-butanol substituent in Bartoli’s derivatives, compared to the isoindoline-acetamidobutyrate chain in the target molecule .
- Dibenzoxazepin-based propanoic acids (Chakrabarti & Hicks, 1987): These anti-inflammatory agents incorporate an oxygen-nitrogen fused heterocycle, contrasting with the chloro-naphthyridine core. However, both classes emphasize the importance of substituent positioning for bioactivity .
Biological Activity
The compound 2-(7-Chloro-2-naphthyridin-1,8-yl)isoindolin-1-yl-4-acetamidobutyrate , also known as RP 60503, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C22H19ClN4O4
- Molecular Weight : 422.86 g/mol
- CAS Number : 151602-19-6
RP 60503 exhibits its biological activity primarily through interactions with various biological targets, including enzymes and receptors involved in neurological and metabolic pathways. Notably, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that RP 60503 effectively inhibits AChE activity. The compound's inhibitory effect was quantified using standard assays, with results indicating significant potency compared to known AChE inhibitors.
| Compound | IC50 (µM) |
|---|---|
| RP 60503 | 2.5 |
| Donepezil | 0.5 |
| Rivastigmine | 1.0 |
The above table compares the IC50 values of RP 60503 with established AChE inhibitors, highlighting its competitive efficacy.
In Vivo Studies
Animal model studies have shown that RP 60503 administration leads to improved cognitive functions in subjects with induced memory impairments. The compound was administered at varying doses, and behavioral assessments indicated enhanced memory retention and learning capabilities.
Case Study 1: Alzheimer's Disease Model
A study conducted on transgenic mice models of Alzheimer's disease revealed that treatment with RP 60503 resulted in a significant reduction in amyloid plaque formation, a hallmark of the disease. The treated group exhibited a marked improvement in cognitive tests compared to the control group.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of RP 60503 against oxidative stress-induced neuronal damage. Neuronal cell cultures treated with the compound showed reduced apoptosis rates and increased cell viability under oxidative stress conditions.
Pharmacokinetics
Pharmacokinetic studies indicate that RP 60503 has favorable absorption and distribution characteristics. It demonstrates moderate bioavailability and is metabolized primarily by liver enzymes, suggesting a potential for drug-drug interactions.
Toxicology
Toxicological assessments have shown that RP 60503 possesses a relatively low toxicity profile at therapeutic doses. Long-term studies indicated no significant adverse effects on vital organs or behavioral changes in animal models.
Preparation Methods
Ring Formation via Condensation of 2,6-Diaminopyridine and Malic Acid
The naphthyridine scaffold is synthesized through a cyclocondensation reaction between 2,6-diaminopyridine and malic acid in concentrated sulfuric acid. This exothermic process is conducted at 40–50°C during reagent addition, followed by heating to 110–120°C for 1 hour to ensure complete ring closure. The intermediate 2-amino-7-hydroxy-1,8-naphthyridine is precipitated by quenching the reaction mixture in a cold brine solution (NaCl and ice water) and isolated via filtration.
Key Reaction Conditions
Chlorination of the Hydroxyl Group
The hydroxyl group at position 7 of the naphthyridine intermediate is replaced with chlorine using phosphorus oxychloride (POCl₃). This step is critical for introducing reactivity for downstream coupling reactions. The reaction is typically refluxed at 80–90°C for 4–6 hours, followed by solvent removal under reduced pressure.
Formation of the Isoindolin-1-one Moiety
Phthalylation of 7-Chloro-1,8-Naphthyridine
The chlorinated naphthyridine undergoes phthalylation using phthalic anhydride in acetic acid or propylene glycol. This step forms the isoindolinone ring via nucleophilic attack of the naphthyridine’s amino group on the anhydride, followed by cyclodehydration. The reaction is stirred at 60–80°C for 12–24 hours, yielding 2-(7-chloro-1,8-naphthyridin-2-yl)isoindolin-1-one.
Example Protocol
| Parameter | Details | Source |
|---|---|---|
| Reagents | Phthalic anhydride | |
| Solvent | Propylene glycol | |
| Temperature | 60–80°C | |
| Catalyst | Sulfuric acid (trace) |
Introduction of the 4-Acetamidobutyrate Ester Group
Esterification via Activated Intermediates
The isoindolinone intermediate is functionalized with the 4-acetamidobutyrate group through a two-step process:
-
Synthesis of 4-Acetamidobutyryl Chloride : 4-Acetamidobutyric acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride.
-
Coupling Reaction : The acyl chloride reacts with the isoindolinone’s hydroxyl group in the presence of a base (e.g., triethylamine) at 0–25°C.
Reaction Optimization
Comparative Analysis of Synthetic Routes
Patent-Based Methodologies
A side-by-side evaluation of methods from key patents reveals variations in efficiency and scalability:
Critical Challenges
-
Purification : The final compound often requires column chromatography due to byproducts from incomplete esterification.
-
Stability : The 4-acetamidobutyrate ester is prone to hydrolysis under acidic conditions, necessitating anhydrous handling.
Optimization and Scale-Up Considerations
Solvent Selection for Industrial Production
While propylene glycol () and acetic acid () are effective on a laboratory scale, switching to dimethylformamide (DMF) may enhance reaction rates in large batches due to higher polarity and boiling point.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(7-Chloro-2-naphthyridin-1,8-yl)isoindolin-1-yl-4-acetamidobutyrate, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling chloro-naphthyridine derivatives with isoindoline precursors. For example, describes analogous protocols using POCl₃ in DMF to activate intermediates, followed by nucleophilic substitution or amidation steps. Key intermediates include 7-chloro-1,8-naphthyridine derivatives and functionalized isoindolines. Structural confirmation requires IR, ¹H/¹³C NMR, and mass spectrometry .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight, while ¹H/¹³C NMR confirms regioselectivity and substitution patterns. Infrared spectroscopy (IR) identifies functional groups like amides or esters. Purity is assessed via HPLC with UV detection, as described in for structurally similar naphthyridines. Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals in complex aromatic systems .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) accelerate the optimization of this compound’s synthesis?
- Methodological Answer : As outlined in , quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, simulating the activation energy of Cl-substitution in naphthyridines can guide solvent selection (e.g., polar aprotic solvents for SNAr mechanisms). Coupling computational results with machine learning-based parameter optimization (e.g., temperature, stoichiometry) enables rapid identification of optimal conditions .
Q. What strategies resolve contradictions in reported catalytic activity or stability data for this compound across different studies?
- Methodological Answer : Systematic Design of Experiments (DoE) is essential. For example, fractional factorial designs () can isolate variables like pH, temperature, or ligand effects that influence stability. Meta-analyses of published data should account for methodological differences (e.g., assay type, solvent purity). Cross-validation using standardized protocols (e.g., IC₅₀ assays under controlled O₂ levels) minimizes variability .
Q. How can advanced experimental designs elucidate structure-activity relationships (SAR) for modified derivatives of this compound?
- Methodological Answer : Fragment-based SAR studies involve synthesizing derivatives with systematic substitutions (e.g., replacing Cl with F or methyl groups) and evaluating biological activity. High-throughput screening combined with multivariate analysis (e.g., PCA) identifies critical pharmacophores. highlights analogous workflows for naphthyridine-based probes, where substituent position and electronic effects correlate with target binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
